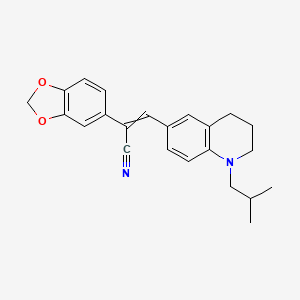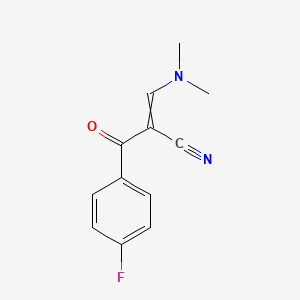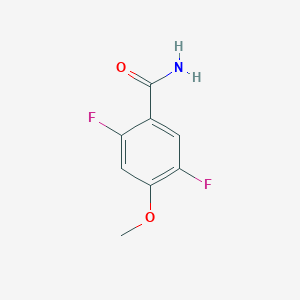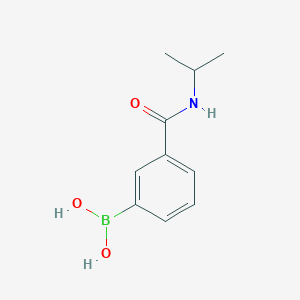
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate
Übersicht
Beschreibung
The compound "Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate" is a chemical of interest in the field of organic synthesis and pharmaceutical chemistry. It is related to various research efforts aimed at synthesizing enantiomerically pure compounds, developing new chiral auxiliaries, and creating building blocks for pharmaceutically active substances. The papers provided offer insights into the synthesis, characterization, and applications of similar tert-butyl-containing compounds, which can be informative for understanding the broader context of research related to "Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate" .
Synthesis Analysis
The synthesis of related tert-butyl compounds often begins with readily available starting materials and aims to achieve high enantiomeric purity and yield. For instance, the preparation of enantiomerically pure cis- and trans-configurated imidazolidinones from amino acids is achieved through a diastereoselective process involving the conversion of amino acid esters to N-methylamides, followed by condensation with pivalaldehyde . Similarly, the synthesis of tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves starting with tert-butyl 4-oxopiperidine-1-carboxylate and coupling with aromatic aldehydes to form Schiff base compounds . These methods highlight the importance of stepwise reactions and careful selection of starting materials and reagents to achieve the desired chemical structures .
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as FTIR, NMR, and DFT analyses are commonly used to characterize the molecular structure of synthesized compounds. For example, the crystal and molecular structure of a related compound was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding that stabilizes the structure . DFT analyses are also employed to optimize molecular structures and compare them with experimental data, providing a deeper understanding of the electronic properties and stability of the compounds .
Chemical Reactions Analysis
The tert-butyl group is often used in the synthesis of compounds due to its ability to protect functional groups during reactions. The papers describe various chemical reactions, including cyclization, alkylation, and condensation, to form complex structures with the tert-butyl group serving as a protective moiety . These reactions are crucial for the synthesis of intermediates and final products with potential pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-containing compounds are influenced by their molecular structure and the presence of functional groups. Intramolecular hydrogen bonds, for example, can affect the compound's boiling point, solubility, and stability . The steric bulk of the tert-butyl group also plays a role in the reactivity and selectivity of the compounds during synthesis . Understanding these properties is essential for the development of new compounds and their application in drug design and synthesis.
Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary and Synthesis Applications
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate has been utilized as a chiral auxiliary in organic synthesis. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, was used as a chiral building block in dipeptide synthesis. This compound facilitated the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and other derivatives through stereoselective reactions (Studer, Hintermann, & Seebach, 1995).
Enzyme-catalyzed Kinetic Resolution
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate has been subject to enzyme-catalyzed kinetic resolution. This process optimized enzyme, solvent, and temperature conditions to achieve high enantioselectivity, enabling the preparation of enantiomerically pure compounds (Faigl et al., 2013).
Synthesis from L-Aspartic Acid
An economical synthesis method for tert-butyl (S)-3-aminopyrrolidine-1-carboxylate was developed starting from L-aspartic acid. This method featured mild reaction conditions and was suitable for industrial preparation, highlighting the compound's importance in pharmaceutical applications (Han et al., 2018).
Mechanism Study in Chemical Reactions
The tert-butyloxycarbonyl (Boc) group migration in related compounds has been studied to understand its mechanism, which involves an unusual nine-membered cyclic transition state. This study aids in understanding the behavior of tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate in chemical reactions (Xue & Silverman, 2010).
Role in Synthesis of Biologically Active Compounds
The compound has been used in the synthesis of biologically active compounds. For example, it was involved in the preparation of antibacterial agents characterized by chiral aminopyrrolidine substituents. These studies emphasize its significance in the development of new medicinal compounds (Di Cesare et al., 1992).
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGLRNLEEDBVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















